molecular formula C5H10N2O2 B1346687 1-(2-Hydroxyethyl)-2-imidazolidinone CAS No. 3699-54-5

1-(2-Hydroxyethyl)-2-imidazolidinone

Cat. No. B1346687
CAS RN: 3699-54-5
M. Wt: 130.15 g/mol
InChI Key: HBAIZGPCSAAFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05373008

Procedure details

A mixture of N-(2-hydroxyethyl)ethylenediamine (31.2 g), urea (23.4 g) and water (3 ml) was heated at 130° C. for 3 hours and at 210° C. for 8 hours and then distilled directly from the reaction mixture to give 1-(2-hydroxyethyl)-2-imidazolidinone (30 g) as an oil [(b.p. 150°-160° C. (0.2 mm)] which solidified to give a solid (m.p. 50-51).
Quantity
31.2 g
Type
reactant
Reaction Step One
Name
Quantity
23.4 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH2:7].N[C:9](N)=[O:10]>O>[OH:1][CH2:2][CH2:3][N:4]1[CH2:5][CH2:6][NH:7][C:9]1=[O:10]

Inputs

Step One
Name
Quantity
31.2 g
Type
reactant
Smiles
OCCNCCN
Name
Quantity
23.4 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled directly from the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
OCCN1C(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.